3-(3-Bromophenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for 3-(3-Bromophenyl)-2-methyl-1-propene is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of 3-(3-Bromophenyl)-2-methyl-1-propene are not available in the retrieved data .Scientific Research Applications
Structural Analysis and Interactions
- The structure of chalcone derivatives, such as those related to 3-(3-Bromophenyl)-2-methyl-1-propene, has been studied, revealing detailed geometric parameters and charge density distributions. These studies, utilizing techniques like AM1-MO, provide insights into the electronic energy, core-core repulsion energy, and other critical parameters influencing the compound's stability and reactivity (Hameed, 2006).
- The chalcone-related compounds exhibit specific angular relationships and molecular arrangements, indicating the presence of weak intermolecular interactions and hydrogen bonding, which could be critical for understanding their behavior in various applications (Jasinski et al., 2010).
Optical Properties and Material Science
- The molecular control of poly(thiophene)s, possibly related to derivatives of 3-(3-Bromophenyl)-2-methyl-1-propene, is crucial for tuning optical properties and enhancing solid-state emission. This postfunctionalization approach affects the electronic and steric effects of functional groups, significantly influencing the fluorescence yield and optical properties, essential for electronic and photonic device applications (Li, Vamvounis, & Holdcroft, 2002).
Synthetic Applications and Catalysis
- The versatility of related compounds for synthesizing furans and cyclopentenones demonstrates the significant potential of 3-(3-Bromophenyl)-2-methyl-1-propene derivatives in organic synthesis and catalysis. The detailed synthesis routes and reaction mechanisms offer insights into the compound's reactivity and its potential as a precursor for various organic transformations (Watterson et al., 2003).
Polymer Science
- The controlled polymerization of related compounds, resulting in materials with precise molecular weights and narrow distributions, underscores the significance of 3-(3-Bromophenyl)-2-methyl-1-propene derivatives in polymer science. This controlled synthesis is pivotal for developing advanced materials with tailored properties for electronic applications (Bronstein & Luscombe, 2009).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIYOZJCOYHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641102 |
Source
|
Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2-methyl-1-propene | |
CAS RN |
371754-81-3 |
Source
|
Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.